1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE
Description
1,1-Difluorospiro[2.3]hexane-5-carbaldehyde is a fluorinated spirocyclic compound characterized by a unique spiro[2.3]hexane scaffold with two fluorine atoms at the 1-position and a carbaldehyde group at the 5-position. The spiro architecture imparts structural rigidity, while the fluorine atoms enhance metabolic stability and influence electronic properties. The carbaldehyde moiety provides a reactive site for further functionalization, making this compound valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAITIAMIVZOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of a suitable spiro compound precursor with a fluorinating agent. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Catalyst: Transition metal catalysts like palladium or nickel may be used to facilitate the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Reduction: 1,1-Difluorospiro[2.3]hexane-5-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used
Scientific Research Applications
1,1-Difluorospiro[2.3]hexane-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1-difluorospiro[2.3]hexane-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: It can modulate receptor activity by binding to specific sites, altering the receptor’s conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (CAS 1630906-35-2)
- Structural Similarity : 0.94
- Key Differences :
- Core Structure : The spiro[2.5]octane ring system vs. spiro[2.3]hexane in the target compound.
- Functional Groups : An azaspiro (nitrogen-containing) group and hydrochloride salt vs. a carbaldehyde.
- Properties :
- Applications : Likely used in medicinal chemistry due to the amine’s ability to form hydrogen bonds.
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS 1630906-91-0)
- Structural Similarity : 0.91
- Key Differences :
- Core Structure : Shares the spiro[2.3]hexane scaffold but substitutes the carbaldehyde with an azaspiro group.
- Electronic Effects : The amine hydrochloride introduces basicity, contrasting with the electrophilic aldehyde.
- Synthesis : Likely involves ring-closing reactions with ammonia or amines, differing from fluorination methods used for carbaldehydes .
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride (CAS 1780964-59-1)
- Structural Similarity : 0.88
- Key Differences :
- Ring Size : Larger spiro[4.5]decane system vs. spiro[2.3]hexane.
- Functional Groups : Azaspiro group at the 2-position vs. carbaldehyde at the 5-position.
- Properties :
1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid (CAS 1955514-17-6)
- Structural Similarity: Not quantified but shares the same core as the target compound.
- Key Differences :
- Functional Group : Carboxylic acid (-COOH) vs. carbaldehyde (-CHO).
- Properties: Higher acidity (pKa ~4-5) due to the carboxylic acid group. Potential for salt formation, improving bioavailability in drug design .
- Applications : Used as a building block for esters or amides, contrasting with the aldehyde’s role in condensation reactions.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Similarity Score | Core Structure | Functional Group | Key Properties |
|---|---|---|---|---|---|
| 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde | N/A | N/A | Spiro[2.3]hexane | Carbaldehyde (-CHO) | Electrophilic, reactive aldehyde |
| 1,1-Difluoro-5-azaspiro[2.5]octane HCl | 1630906-35-2 | 0.94 | Spiro[2.5]octane | Azaspiro, HCl | High polarity, crystalline |
| 1,1-Difluoro-5-azaspiro[2.3]hexane HCl | 1630906-91-0 | 0.91 | Spiro[2.3]hexane | Azaspiro, HCl | Enhanced solubility in water |
| 8,8-Difluoro-2-azaspiro[4.5]decane HCl | 1780964-59-1 | 0.88 | Spiro[4.5]decane | Azaspiro, HCl | Lipophilic, stable salt form |
| 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid | 1955514-17-6 | N/A | Spiro[2.3]hexane | Carboxylic acid (-COOH) | Acidic, salt-forming capability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
